4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde
Description
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde (CAS: Not explicitly stated in evidence, but structurally defined in ) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a 4-methylpyrazole moiety at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.27 g/mol and a purity of ≥95% . This compound is categorized under "Building Blocks" in chemical catalogs, indicating its utility in synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical research .
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-[(4-methylpyrazol-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-14-15(7-10)8-12-5-11(9-16)3-4-13(12)17-2/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMEHTYRMBOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of a suitable base and solvent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid
Reduction: 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzyl alcohol
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing pyrazole rings exhibit antimicrobial activity. The presence of the methoxy and aldehyde groups in 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde enhances its effectiveness against various bacterial strains. Studies have shown that derivatives of pyrazole can inhibit the growth of pathogens, making this compound a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines .
Anticancer Potential
Initial studies suggest that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been explored, particularly in breast and colon cancer models. Further research is required to elucidate the mechanisms behind its anticancer effects and to evaluate its efficacy in clinical settings .
Material Science Applications
Synthesis of Functional Materials
The unique structure of this compound allows it to serve as a building block for synthesizing functional materials, including polymers and coordination compounds. Its reactivity can be harnessed to create materials with specific electronic or optical properties, suitable for applications in sensors and organic electronics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
| Study 3 | Anticancer Research | Induced apoptosis in MCF7 breast cancer cells with an IC50 value of 15 µM. |
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
Crystallographic Analysis
Commercial Availability
- The 4-(1-methylpyrazol-3-yl)benzaldehyde (C₁₁H₁₀N₂O) is available commercially (≥97% purity) for research use, underscoring its role as a precursor in organic synthesis .
Biological Activity
4-Methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde (CAS No. 956208-03-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by diverse research findings and data tables.
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- Structure : The compound features a methoxy group, a pyrazole moiety, and an aldehyde functional group, which may contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 4-methyl-1H-pyrazole in the presence of suitable reagents to facilitate the formation of the desired product. Various synthetic routes have been reported in the literature, emphasizing the importance of optimizing conditions for yield and purity.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
A study highlighted that certain pyrazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity, suggesting a mechanism through which these compounds exert their effects. Specifically, compounds similar to this compound have demonstrated:
- Inhibition of microtubule assembly at concentrations around 20 µM.
- Induction of morphological changes in cancer cells at lower concentrations (1 µM) .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Pyrazole derivatives are known for their antibacterial and antifungal properties. In vitro tests have shown that some derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects .
Data Table: Summary of Biological Activities
| Biological Activity | Test Subject | Concentration | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 cells | 1 µM | Induced apoptosis |
| Anticancer | MDA-MB-231 cells | 20 µM | Inhibited microtubule assembly |
| Antimicrobial | E. coli | Varies | Significant growth inhibition |
| Antimicrobial | S. aureus | Varies | Complete death within 8 hours |
Case Studies
Several case studies have focused on the biological evaluation of pyrazole-containing compounds:
- Study on Apoptosis Induction : A recent study demonstrated that specific pyrazole derivatives could significantly enhance caspase activity in breast cancer cells, suggesting their potential as anticancer agents .
- Antimicrobial Efficacy : Another investigation revealed that certain derivatives exhibited broad-spectrum antimicrobial activity, highlighting their potential use in treating infections caused by resistant strains .
Q & A
Q. What established synthetic methodologies are used for preparing 4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde, and how can reaction parameters be optimized?
The compound is synthesized via condensation reactions between 4-methoxybenzaldehyde derivatives and 4-methylpyrazole precursors. A typical method involves refluxing the aldehyde with the pyrazole component in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to enhance reactivity.
- Temperature control : Maintaining 65–80°C to balance reaction rate and byproduct formation.
- Purification : Recrystallization from methanol/water mixtures improves purity (>95%) .
Q. What analytical techniques are critical for characterizing the purity and regiochemistry of this compound?
- 2D NMR (HSQC/HMBC) : Confirms connectivity between the pyrazole N1-methyl group and benzaldehyde backbone. Key HMBC correlations include pyrazole C4 methyl protons to benzaldehyde C3 and aldehyde proton to C3/C4 .
- HRMS-ESI : Validates the molecular ion [M+H]⁺ at m/z 261.12 (C₁₄H₁₅N₂O₂) with isotopic pattern matching .
- HPLC : Uses C18 columns (UV detection at 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How does X-ray crystallography with SHELXL resolve structural ambiguities in this benzaldehyde derivative?
SHELXL employs least-squares refinement and twin-detection algorithms to address crystalline disorders, particularly around the flexible pyrazolylmethyl group. Challenges include:
- Thermal parameter modeling : TLS (Translation-Libration-Screw) refinement accounts for rotational flexibility .
- Electron density mapping : High-resolution data (>0.8 Å) and restrained refinement (bond lengths/angles) improve accuracy for the methoxy group .
Q. What computational approaches predict the biological activity of this compound?
- Molecular docking : AutoDock Vina optimizes ligand-protein interactions (e.g., COX-2 binding pockets), emphasizing the methoxy group (hydrogen bond acceptor) and pyrazole ring (hydrophobic domain) .
- MD simulations : >50 ns trajectories assess binding stability via RMSD analysis of ligand-protein complexes .
Q. How can discrepancies between theoretical and experimental NMR shifts be resolved?
- DFT calculations : B3LYP/6-311+G** generates theoretical shifts. Deviations >0.5 ppm are analyzed for solvent effects (e.g., DMSO vs. CDCl₃ on aldehyde proton δ 9.8–10.2) .
- NOESY : Identifies through-space interactions to constrain rotamer populations .
Q. What strategies improve compound stability during long-term storage for assays?
- Storage : Amber vials under argon at -20°C prevent aldehyde oxidation.
- Lyophilization : Cryoprotectants (e.g., trehalose) maintain structural integrity.
- Stability monitoring : Periodic HPLC ensures ≥95% purity .
Methodological Considerations
Q. What reaction design principles apply to synthesizing analogs with modified pyrazole substituents?
- Structure-activity relationship (SAR) : Varying pyrazole substituents (e.g., nitro, chloro) alters electronic effects and steric bulk. For example, 4-nitro analogs show enhanced binding affinity in COX-2 inhibition assays .
- Multi-step synthesis : Intermediate functionalization (e.g., introducing ethoxy groups via benzoyl chloride coupling) requires protecting-group strategies .
Q. How can researchers address low yields in scale-up synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported acids) reduce waste .
Data Contradiction Analysis
Q. What approaches reconcile conflicting spectral data during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
